molecular formula C9H7NO3S B13533918 3-(5-Methyl-2-thienyl)-5-isoxazolecarboxylic acid CAS No. 901926-74-7

3-(5-Methyl-2-thienyl)-5-isoxazolecarboxylic acid

Katalognummer: B13533918
CAS-Nummer: 901926-74-7
Molekulargewicht: 209.22 g/mol
InChI-Schlüssel: HZVGLFXUMXPSIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5-Methyl-2-thienyl)-5-isoxazolecarboxylic acid is a heterocyclic compound that contains both a thiophene and an isoxazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyl-2-thienyl)-5-isoxazolecarboxylic acid typically involves the formation of the isoxazole ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 5-methyl-2-thiophenecarboxylic acid with hydroxylamine hydrochloride can yield the desired isoxazole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-Methyl-2-thienyl)-5-isoxazolecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(5-Methyl-2-thienyl)-5-isoxazolecarboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(5-Methyl-2-thienyl)-5-isoxazolecarboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(5-Methyl-2-thienyl)-5-isoxazolecarboxylic acid is unique due to the combination of the thiophene and isoxazole rings, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

901926-74-7

Molekularformel

C9H7NO3S

Molekulargewicht

209.22 g/mol

IUPAC-Name

3-(5-methylthiophen-2-yl)-1,2-oxazole-5-carboxylic acid

InChI

InChI=1S/C9H7NO3S/c1-5-2-3-8(14-5)6-4-7(9(11)12)13-10-6/h2-4H,1H3,(H,11,12)

InChI-Schlüssel

HZVGLFXUMXPSIR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(S1)C2=NOC(=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.